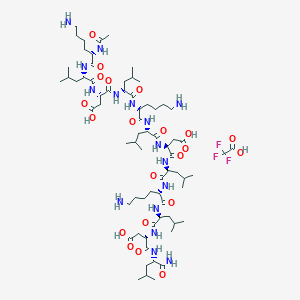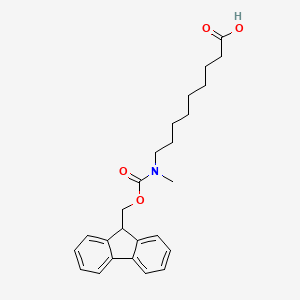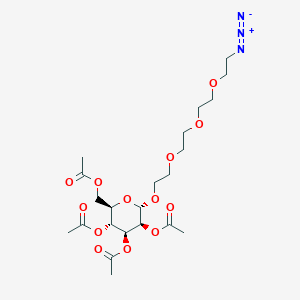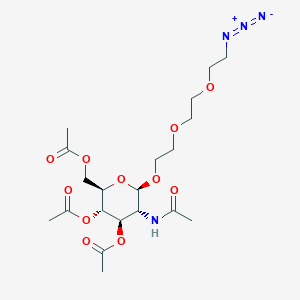![molecular formula C21H17Br2Cl2FeN3 B6297929 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 473442-39-6](/img/structure/B6297929.png)
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride, also known as BPIP, is an organometallic compound that has been studied for its potential applications in scientific research. BPIP is a complex molecule composed of bromophenyl iminoethyl pyridine and iron(II) dichloride. It is a crystalline solid that is soluble in water and organic solvents, such as ethanol and acetone. BPIP has been studied for its ability to catalyze a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
科学研究应用
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride has been studied for its potential applications in scientific research. It has been used as a catalyst for the oxidation of alcohols and amines, as well as for the reduction of aldehydes and ketones. It has also been used in the hydrolysis of esters, amides, and nitriles. In addition, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride has been used as a ligand for coordination chemistry and in the synthesis of metal-organic frameworks.
作用机制
The mechanism of action of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride as a catalyst is not completely understood. However, it is believed that the iron(II) center of the molecule acts as an electron-rich Lewis acid, which can interact with electron-poor substrates and facilitate their reaction with other reactants. In addition, the pyridine ring of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is believed to act as a nucleophile, allowing it to interact with the substrate and facilitate its reaction with other reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride are not well understood. However, it has been suggested that 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride may have some potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride has been studied for its potential applications in the synthesis of pharmaceuticals and other bioactive compounds.
实验室实验的优点和局限性
The main advantage of using 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride in laboratory experiments is its high solubility in both water and organic solvents. This allows for the easy preparation of solutions for use in various types of reactions. In addition, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is relatively stable, making it suitable for use in long-term experiments. However, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is relatively expensive and can be difficult to obtain in large quantities.
未来方向
In the future, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride may be used in a variety of applications, including the synthesis of novel pharmaceuticals and other bioactive compounds. In addition, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride may be used in the development of new catalysts for a variety of chemical reactions. Further research is needed to better understand the mechanism of action of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride and its potential applications in the treatment of various diseases. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride.
合成方法
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride can be synthesized by a two-step reaction. The first step involves the reaction of 2,6-dibromopyridine with 1-(2-bromophenylimino)ethyl chloride in the presence of pyridine and anhydrous sodium carbonate. This reaction yields 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine. The second step involves the reaction of the pyridine product with iron(II) dichloride in the presence of a base, such as triethylamine. This reaction yields the desired product, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride.
属性
IUPAC Name |
N-(2-bromophenyl)-1-[6-[N-(2-bromophenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;dichloroiron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3.2ClH.Fe/c1-14(24-20-10-5-3-8-16(20)22)18-12-7-13-19(26-18)15(2)25-21-11-6-4-9-17(21)23;;;/h3-13H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBKLJQYJQKEIM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C2=NC(=CC=C2)C(=NC3=CC=CC=C3Br)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)